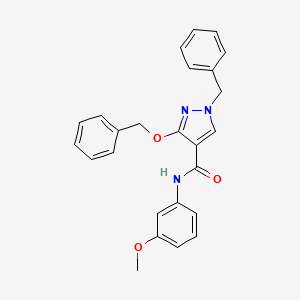

1-benzyl-3-(benzyloxy)-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide

Description

1-Benzyl-3-(benzyloxy)-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a benzyl group at position 1, a benzyloxy substituent at position 3, and a carboxamide group at position 4 linked to a 3-methoxyphenyl moiety. The benzyl and benzyloxy groups enhance lipophilicity, while the carboxamide group contributes to hydrogen bonding, influencing solubility and target interactions .

Properties

IUPAC Name |

1-benzyl-N-(3-methoxyphenyl)-3-phenylmethoxypyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c1-30-22-14-8-13-21(15-22)26-24(29)23-17-28(16-19-9-4-2-5-10-19)27-25(23)31-18-20-11-6-3-7-12-20/h2-15,17H,16,18H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJKRWXBQZUMJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(benzyloxy)-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the benzyl and benzyloxy groups: This step involves the alkylation of the pyrazole ring using benzyl halides in the presence of a base such as potassium carbonate.

Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction using a methoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(benzyloxy)-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl and benzyloxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Benzyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its unique structure allows for various modifications that can lead to new chemical entities with potentially useful properties.

Biology

Research has indicated that 1-benzyl-3-(benzyloxy)-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide exhibits significant biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens.

- Anti-inflammatory Properties : It has been investigated for its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : The compound has demonstrated promising results in inhibiting cancer cell proliferation in vitro and in vivo.

Case Studies

Several studies have documented the efficacy of this compound in various cancer models:

-

Breast Cancer Model :

- In vitro studies on MDA-MB-231 breast cancer cells indicated significant inhibition of cell viability and induction of apoptosis at concentrations as low as 1 μM.

- In vivo studies demonstrated reduced tumor growth in xenograft models.

-

Liver Cancer Study :

- Investigations focused on HepG2 liver cancer cells showed effective inhibition of cell growth at micromolar concentrations.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Variations

Compound 4b (1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde)

- Substituents : Benzoyl (position 1), 3-nitrophenyl (position 3), carbaldehyde (position 4).

- Key Differences :

- Activity : Exhibits antioxidant properties, likely due to nitro group redox activity .

Compound 4c (1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde)

- Substituents : Benzoyl (position 1), 4-methoxyphenyl (position 3), carbaldehyde (position 4).

- Key Differences :

- Activity : Enhanced anti-inflammatory activity attributed to methoxy group’s resonance stabilization .

Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate

- Substituents : 4-Methoxybenzyl (position 1), p-tolyl (position 3), ester (position 5).

- Key Differences :

4-Methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide

- Substituents: Trifluoromethyl (position 3), phenoxy (position 5), 4-methoxybenzenecarboxamide.

- Key Differences: Trifluoromethyl group enhances metabolic stability and lipophilicity compared to benzyloxy.

Physicochemical and Spectral Comparisons

Biological Activity

1-benzyl-3-(benzyloxy)-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a pyrazole ring substituted with benzyl, benzyloxy, and methoxyphenyl groups, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This molecular formula indicates the presence of two nitrogen atoms, which are characteristic of pyrazole derivatives. The unique arrangement of functional groups is believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit or modulate the activity of these targets, potentially affecting various signaling pathways involved in cell proliferation, apoptosis, and differentiation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole scaffold. For instance, derivatives have shown efficacy against various cancer cell lines, including lung, breast, and liver cancers. In vitro studies suggest that these compounds can inhibit cell growth and induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 0.5 | Antiproliferative |

| HepG2 (Liver) | 0.8 | Induction of apoptosis |

| A549 (Lung) | 0.26 | Growth inhibition |

These findings indicate a promising avenue for further research into the use of pyrazole derivatives as anticancer agents .

Kinase Inhibition

The compound has also been evaluated for its potential as a kinase inhibitor. Kinases are critical in various signaling pathways related to cancer progression. In particular, studies have demonstrated that pyrazole derivatives can selectively inhibit members of the Akt family, which are often overactive in tumors.

| Kinase | IC50 (nM) | Selectivity |

|---|---|---|

| Akt1 | 61 | High selectivity |

| GSK3β | Not reported | Inhibition confirmed |

The ability to inhibit these kinases suggests that this compound may play a role in mitigating tumor growth and progression .

Antiviral Activity

Emerging research has also explored the antiviral properties of pyrazole derivatives. Some studies indicate that certain substitutions on the pyrazole ring can enhance activity against viral replication, particularly in models of HIV infection.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives for their anticancer properties. The study found that specific modifications to the pyrazole ring significantly impacted biological activity, demonstrating a structure-activity relationship (SAR) that could guide future drug design .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 1-benzyl-3-(benzyloxy)-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide?

- Methodological Answer : Key parameters include solvent polarity (e.g., DMF or THF), reaction temperature (60–80°C), and stoichiometric ratios of intermediates. For pyrazole-carboxamide derivatives, stepwise condensation of benzyl-protected intermediates with activated carboxylic acid derivatives (e.g., using EDCI/HOBt) is critical to prevent side reactions . A representative table of optimized conditions:

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Benzylation | BnCl, K₂CO₃, DMF, 70°C | 85 | >95% |

| Carboxamide Coupling | EDCI, HOBt, DCM, RT | 78 | >98% |

Q. How can structural elucidation of this compound be performed to confirm regioselectivity?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify substituent positions (e.g., benzyl vs. benzyloxy groups). NOESY or HSQC can resolve ambiguities in pyrazole ring substitution. X-ray crystallography (as in ) is definitive for regiochemical confirmation .

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer : HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (MeCN/H₂O + 0.1% TFA). LC-MS ensures molecular ion integrity, while elemental analysis validates stoichiometry .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. fluoro) on the phenyl rings affect biological activity?

- Methodological Answer : Comparative studies with analogs (e.g., 3-methoxyphenyl vs. 4-fluorophenyl) can reveal structure-activity relationships (SAR). For example, in , fluorinated analogs showed enhanced metabolic stability but reduced solubility. Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with computational docking (e.g., AutoDock Vina) to correlate substituent effects with target binding .

Q. What strategies resolve contradictory data in solubility vs. bioavailability studies?

- Methodological Answer : When solubility (e.g., in PBS) conflicts with in vivo bioavailability, employ pro-drug modifications (e.g., esterification of the carboxamide) or nanoformulation (liposomes). Physicochemical profiling (logP, pKa) and biorelevant media (FaSSIF/FeSSIF) can bridge discrepancies .

Q. How can boron-containing analogs (e.g., dioxaborolane derivatives) improve target selectivity?

- Methodological Answer : Boronated derivatives (e.g., ) enable Suzuki-Miyaura cross-coupling for modular derivatization. In kinase inhibition studies, boron’s electrophilic properties enhance ATP-binding pocket interactions. Monitor off-target effects via kinome-wide profiling (e.g., KINOMEscan) .

Comparative Analysis of Key Analogs

Handling Stability and Reactivity

- Stability : Store under inert gas (Ar/N₂) at –20°C. Avoid prolonged exposure to light or humidity due to benzyl ether lability .

- Reactivity : The carboxamide group is susceptible to hydrolysis under acidic/alkaline conditions. Use buffered media (pH 6–8) in biological assays .

Data Contradiction Analysis Framework

Identify Variables : Compare solvent systems (polar vs. nonpolar), assay conditions (e.g., serum-free vs. serum-containing media).

Statistical Validation : Apply ANOVA to triplicate datasets; outliers may indicate unaccounted variables (e.g., trace metal contamination).

Mechanistic Reassessment : Re-examine reaction pathways (e.g., via LC-MS monitoring) if yields diverge from computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.